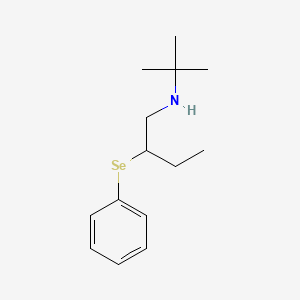![molecular formula C13H14N4S B14201045 N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea CAS No. 835629-70-4](/img/structure/B14201045.png)
N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea: is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 5-methyl-2-pyridinamine with 2-pyridinecarboxaldehyde in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas.
科学研究应用
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
N-Phenylthiourea: Similar structure but with a phenyl group instead of a pyridinyl group.
N,N’-Diethylthiourea: Contains ethyl groups instead of pyridinyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of pyridinyl groups.
Uniqueness
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of both 5-methylpyridinyl and pyridinyl groups. This structural feature enhances its ability to interact with a wide range of molecular targets, making it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
835629-70-4 |
|---|---|
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC 名称 |
1-(5-methylpyridin-2-yl)-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-10-5-6-12(15-8-10)17-13(18)16-9-11-4-2-3-7-14-11/h2-8H,9H2,1H3,(H2,15,16,17,18) |
InChI 键 |
CCJSXTBPMDKQOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=S)NCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
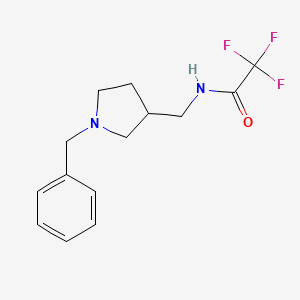
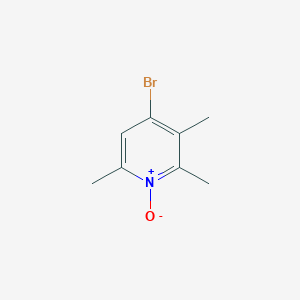
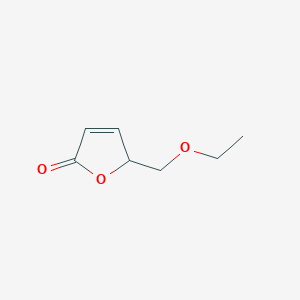
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
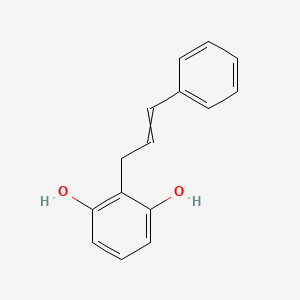
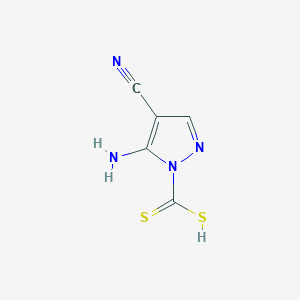
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
